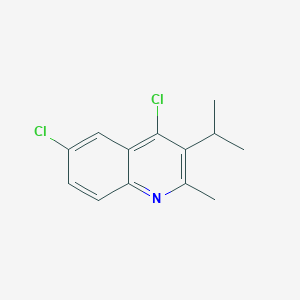
6-(4-Cyclopentylpiperazin-1-yl)pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Cyclopentylpiperazin-1-yl)pyrimidin-4-amine is a chemical compound with the molecular formula C13H21N5 and a molecular weight of 247.34 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with a cyclopentylpiperazine moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Cyclopentylpiperazin-1-yl)pyrimidin-4-amine typically involves the reaction of 4-chloropyrimidine with 4-cyclopentylpiperazine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring efficient mixing and heat transfer, and implementing purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-(4-Cyclopentylpiperazin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be employed to modify the pyrimidine ring or the piperazine moiety.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrimidine ring or piperazine moiety are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be employed in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine or piperazine rings.
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: It has shown potential as a ligand for biological targets, making it useful in the study of receptor-ligand interactions.
Industry: It can be utilized in the development of new pharmaceuticals, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of 6-(4-Cyclopentylpiperazin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . By binding to the active site of CDK2, the compound can inhibit its activity, leading to cell cycle arrest and potential anti-cancer effects. The compound may also interact with other molecular pathways, depending on its specific structure and functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(4-Isopropylpiperazin-1-yl)pyrimidin-4-amine: This compound has a similar structure but with an isopropyl group instead of a cyclopentyl group.
N4-Phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines: These compounds share the pyrimidine core but have different substituents, leading to varied biological activities.
Uniqueness
6-(4-Cyclopentylpiperazin-1-yl)pyrimidin-4-amine is unique due to the presence of the cyclopentylpiperazine moiety, which can confer distinct steric and electronic properties. This uniqueness can influence its binding affinity and selectivity for specific molecular targets, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C13H21N5 |
|---|---|
Poids moléculaire |
247.34 g/mol |
Nom IUPAC |
6-(4-cyclopentylpiperazin-1-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C13H21N5/c14-12-9-13(16-10-15-12)18-7-5-17(6-8-18)11-3-1-2-4-11/h9-11H,1-8H2,(H2,14,15,16) |
Clé InChI |
SJZWOTXUUXZJCU-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)N2CCN(CC2)C3=NC=NC(=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


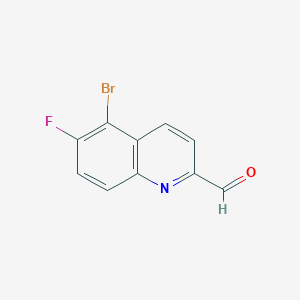
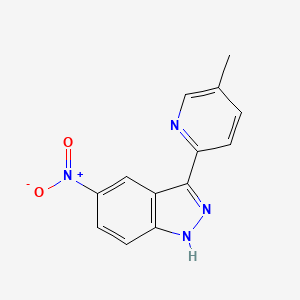

![3-Bromo-4-chlorothieno[2,3-b]pyridine](/img/structure/B11863499.png)
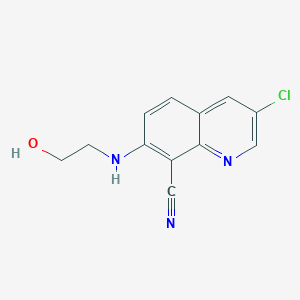
![2,4-Diamino-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile](/img/structure/B11863506.png)

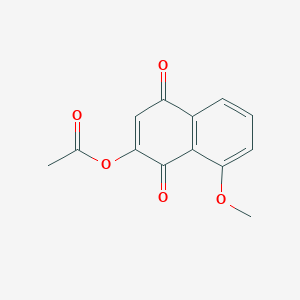

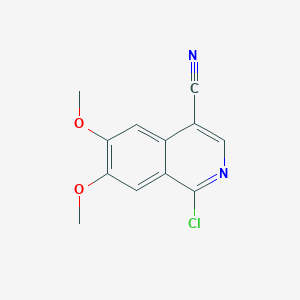
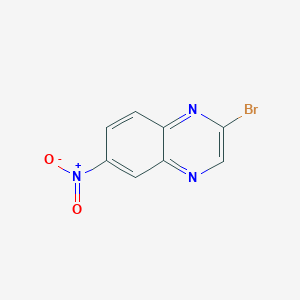

![4-amino-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide](/img/structure/B11863547.png)
